molecular formula C8H7BrN2 B12098626 7-Bromo-2-methyl-4-azaindole

7-Bromo-2-methyl-4-azaindole

Cat. No.: B12098626
M. Wt: 211.06 g/mol
InChI Key: QJNXXVKGYKKUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the indole ring makes this compound unique and valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-4-azaindole typically involves the cyclization of pyridine and pyrrole building blocks. One common method is the reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles. This method uses a bromine atom as a placeholder for one of the carbon atoms in the pyridine ring, which is removed during the final reductive cyclization step .

Industrial Production Methods

Industrial production of this compound often involves scalable synthesis techniques. For example, the use of catalytic hydrogenation and Bartoli cyclization are common methods. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-4-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2-methyl-4-azaindole serves as a crucial building block in drug discovery programs. Its structure allows for the modification and synthesis of various derivatives that exhibit promising biological activities.

Anticancer Activity

Research has shown that derivatives of this compound possess significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their efficacy against multiple cancer cell lines, demonstrating potential as novel anticancer agents. Specific derivatives have shown IC50 values lower than those of established drugs like Sunitinib, indicating their superior potency against certain cancer types .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. A derivative known as ASM-7 exhibited strong binding affinity to the S1-RBD-hACE2 interface, effectively inhibiting viral entry into host cells with low cytotoxicity . This positions this compound as a candidate for further development in antiviral therapies.

HIV Inhibition

A library of compounds based on the 7-azaindole core was screened for anti-HIV activity, revealing several candidates with submicromolar potency against reverse transcriptase. These findings suggest that modifications to the this compound structure could lead to effective anti-HIV agents .

Biological Research

The compound is also studied for its interactions with various biological targets, particularly protein kinases. The mechanism of action involves binding to the active sites of kinases, thereby inhibiting their activity and modulating cellular pathways involved in growth and proliferation. This makes it an invaluable tool for understanding signal transduction mechanisms.

Synthetic Methodologies

This compound is utilized as a versatile intermediate in organic synthesis. It can undergo various chemical transformations:

Oxidation and Reduction

The compound can be oxidized to yield hydroxylated derivatives or reduced to form amine derivatives. These transformations expand its utility in synthesizing more complex molecules.

Substitution Reactions

The bromine atom serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse substituents that can enhance biological activity or alter chemical properties.

Data Tables

Application Description References
Anticancer ActivityDerivatives exhibit potent activity against various cancer cell lines
Antiviral PropertiesASM-7 shows strong inhibition of SARS-CoV-2 entry
HIV InhibitionSubmicromolar potency against reverse transcriptase
Synthetic IntermediateUsed for oxidation and reduction reactions

Case Studies

  • Anticancer Derivatives : A study synthesized several this compound derivatives and evaluated their activity against HepG2 and A549 cell lines, finding some compounds significantly more potent than existing treatments like Sunitinib .
  • Antiviral Activity Assessment : The antiviral efficacy of ASM-7 was tested using pseudovirus assays, confirming its ability to inhibit viral entry with minimal cytotoxic effects on human cell lines .
  • HIV Compound Library : A comprehensive evaluation of a library based on 7-azaindole led to the identification of several non-nucleoside reverse transcriptase inhibitors with promising therapeutic indices, highlighting the scaffold's potential in developing next-generation HIV therapies .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the modulation of various cellular pathways, making it a valuable tool in the study of signal transduction and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-methyl-4-azaindole is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted drug discovery and development .

Biological Activity

7-Bromo-2-methyl-4-azaindole is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its potential as a scaffold for drug development. This article explores its biological activity, focusing on its role as a kinase inhibitor and its implications in cancer therapy.

Chemical Structure and Synthesis

This compound belongs to the azaindole family, which is characterized by a fused pyrrole and pyridine ring structure. The bromine substituent at the 7-position is crucial for its chemical reactivity and biological activity. Recent studies have developed scalable synthesis methods for related azaindoles, indicating the versatility of these compounds in drug discovery .

Antitumor Properties

Research has demonstrated that azaindole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that multi-targeted kinase inhibitors (MTKIs) derived from azaindoles can effectively inhibit oncogenic kinases involved in tumorigenesis and angiogenesis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa0.029
MCF-70.035
A5490.25

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds in cancer treatment.

The mechanism underlying the anticancer activity of this compound involves inhibition of specific kinases that are critical for cancer cell proliferation. For example, inhibitors targeting Cdc7 kinase have been developed based on the azaindole framework. These inhibitors have shown promise in preclinical studies, suggesting their potential as therapeutic agents in combination with other chemotherapeutics .

Case Studies

  • Cdc7 Inhibition : A study focused on the design of Cdc7 inhibitors demonstrated that modifications to the azaindole structure enhanced selectivity and potency against this kinase. The binding mode was confirmed through docking studies, revealing critical interactions with active site residues .
  • Dual ABL/SRC Inhibitors : Another investigation into dual ABL/SRC inhibitors based on a 7-azaindole core showed that compounds with structural modifications exhibited improved antiangiogenic and antitumoral effects across various solid tumor models .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4,11H,1H3

InChI Key

QJNXXVKGYKKUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CC(=C2N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.